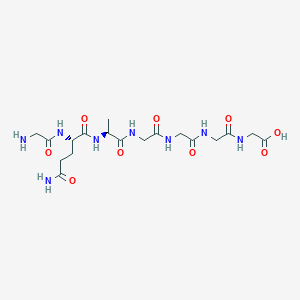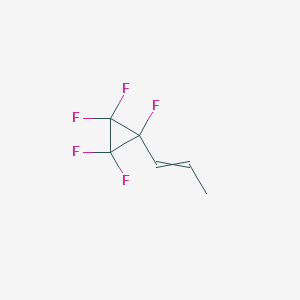
Pentafluoro(prop-1-en-1-yl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentafluoro(prop-1-en-1-yl)cyclopropane is a fluorinated organic compound with the molecular formula C6H5F5 It is characterized by the presence of a cyclopropane ring substituted with a pentafluoropropenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentafluoro(prop-1-en-1-yl)cyclopropane typically involves the cyclopropanation of a suitable fluorinated alkene precursor. One common method is the reaction of pentafluoropropene with a cyclopropane derivative under specific conditions. For example, the reaction can be carried out using a metal catalyst such as rhodium or palladium to facilitate the cyclopropanation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of fluorinated solvents and reagents is also common in industrial settings to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Pentafluoro(prop-1-en-1-yl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and molecular oxygen, often in the presence of a catalyst.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is typically used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce cyclopropane derivatives with varying degrees of fluorination .
Aplicaciones Científicas De Investigación
Pentafluoro(prop-1-en-1-yl)cyclopropane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique fluorinated structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Fluorinated compounds, including this compound, are explored for their potential use in drug development due to their metabolic stability and bioavailability.
Mecanismo De Acción
The mechanism by which pentafluoro(prop-1-en-1-yl)cyclopropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorinated cyclopropane ring can engage in specific binding interactions, influencing the activity of these targets. Additionally, the compound’s fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, modulating its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane: A simple three-membered ring hydrocarbon, lacking the fluorinated substituents.
Pentafluoropropene: A fluorinated alkene without the cyclopropane ring.
Trifluoromethylcyclopropane: A cyclopropane derivative with a trifluoromethyl group instead of the pentafluoropropenyl group.
Uniqueness
Pentafluoro(prop-1-en-1-yl)cyclopropane is unique due to the combination of its cyclopropane ring and the highly fluorinated pentafluoropropenyl group. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
499784-17-7 |
|---|---|
Fórmula molecular |
C6H5F5 |
Peso molecular |
172.10 g/mol |
Nombre IUPAC |
1,1,2,2,3-pentafluoro-3-prop-1-enylcyclopropane |
InChI |
InChI=1S/C6H5F5/c1-2-3-4(7)5(8,9)6(4,10)11/h2-3H,1H3 |
Clave InChI |
UZDGAVIENXMVMD-UHFFFAOYSA-N |
SMILES canónico |
CC=CC1(C(C1(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


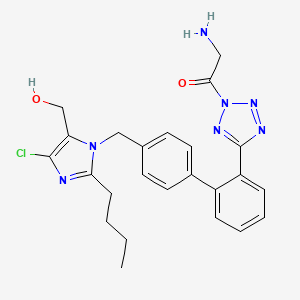

![4-[2-oxo-3-[4-(5-phenylpentylsulfanyl)phenoxy]propoxy]benzoic Acid](/img/structure/B14247404.png)
![4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide](/img/structure/B14247412.png)

![4-{3-[(4-Fluorophenyl)sulfanyl]phenyl}oxane-4-carboxamide](/img/structure/B14247421.png)
![9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole](/img/structure/B14247429.png)
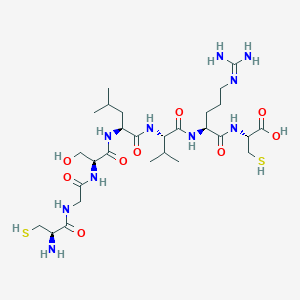
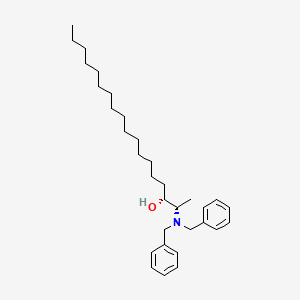
![2-[(2-Hydroxyethyl)amino]-N-methylbenzamide](/img/structure/B14247448.png)
![N'-{(1s,2r)-1-(3,5-Difluorobenzyl)-2-Hydroxy-3-[(3-Iodobenzyl)amino]propyl}-5-Methyl-N,N-Dipropylisophthalamide](/img/structure/B14247454.png)
![2-[(4-Methylbenzene-1-sulfonyl)methyl]-2H-naphtho[2,3-d][1,3]dioxole](/img/structure/B14247457.png)
![2-[(tert-Butylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B14247464.png)
